(Quinoline-8-sulfonylamino)acetic acid
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Overview
Description
(Quinoline-8-sulfonylamino)acetic acid is a specialized compound with the molecular formula C11H10N2O4S and a molecular weight of 266.27 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline ring system fused with a sulfonylamino group and an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Quinoline-8-sulfonylamino)acetic acid typically involves the sulfonylation of quinoline derivatives followed by the introduction of an acetic acid group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. Common reagents include sulfonyl chlorides and acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (Quinoline-8-sulfonylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted quinoline compounds .
Scientific Research Applications
(Quinoline-8-sulfonylamino)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Quinoline-8-sulfonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to bind to various enzymes and receptors, modulating their activity. The sulfonylamino group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules .
Comparison with Similar Compounds
Sulfonylamino Acids: Compounds containing a sulfonylamino group and an amino acid moiety, used in various biochemical applications.
Uniqueness: (Quinoline-8-sulfonylamino)acetic acid is unique due to its combination of a quinoline ring and a sulfonylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(quinolin-8-ylsulfonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(15)7-13-18(16,17)9-5-1-3-8-4-2-6-12-11(8)9/h1-6,13H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWCYQJDZNZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC(=O)O)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354774 |
Source
|
Record name | (Quinoline-8-sulfonylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115241-94-6 |
Source
|
Record name | (Quinoline-8-sulfonylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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